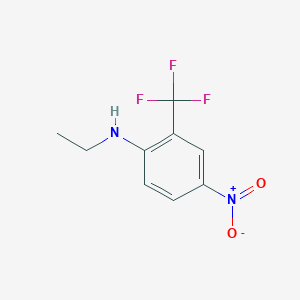

N-ethyl-4-nitro-2-(trifluoromethyl)aniline

説明

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction analysis provides fundamental insights into the crystal structure and molecular geometry of this compound. The principles underlying X-ray diffraction studies are governed by Bragg's law, which is mathematically expressed as n λ = 2d sin θ, where n represents the diffraction order, λ is the X-ray wavelength, d is the spacing between atomic planes in the crystal, and θ is half the scattering angle. This fundamental relationship enables the determination of precise atomic positions and molecular conformations within the crystal lattice.

Research investigations have characterized the crystal structure of this compound, revealing a nearly planar conformation that represents an enol-imine tautomeric form. The crystallographic data indicates that the compound adopts a specific spatial arrangement that is stabilized through various intermolecular interactions. The planar conformation suggests minimal steric hindrance between the substituent groups, allowing for optimal electronic conjugation throughout the aromatic system.

Comparative crystallographic studies of related trifluoromethyl-containing compounds provide additional context for understanding the structural characteristics. For instance, crystallographic analysis of similar fluorinated aromatic compounds has revealed monoclinic crystal systems with specific space group symmetries. The crystallographic parameters for related compounds include unit cell dimensions with characteristic a, b, and c axes measurements, along with specific beta angles that define the crystal geometry.

The crystallographic analysis also reveals important information about intermolecular interactions within the crystal lattice. Studies of structurally related compounds demonstrate the presence of hydrogen bonding networks and aromatic stacking interactions that contribute to crystal stability. The nitro group orientation relative to the aromatic ring plane significantly influences the overall molecular geometry and crystal packing arrangements.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure and molecular orbital characteristics of this compound. The compound's electronic properties are fundamentally influenced by the electron-withdrawing effects of both the nitro and trifluoromethyl substituents, which significantly alter the electron density distribution throughout the aromatic system. These substituents create a highly polarized molecular framework that affects both ground-state and excited-state electronic configurations.

The molecular structure consists of a benzene ring with three distinct substituents that each contribute unique electronic effects. The nitro group at the 4-position acts as a strong electron-withdrawing group through both inductive and resonance effects, significantly reducing electron density on the aromatic ring. The trifluoromethyl group at the 2-position provides additional electron-withdrawing character primarily through inductive effects, while the ethylamine substituent introduces electron-donating properties that partially counterbalance the electron-withdrawing effects of the other substituents.

Computational studies of the electronic structure reveal specific frontier molecular orbital characteristics that determine the compound's reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the substitution pattern, with the electron-withdrawing groups lowering both orbital energies relative to unsubstituted aniline derivatives. The calculated molecular orbital distributions demonstrate significant localization of electron density on specific atoms, particularly the nitrogen atoms of both the amino and nitro functional groups.

The electronic structure calculations also reveal important information about the compound's mechanism of action at the molecular level. The nitro group can undergo reduction to form reactive intermediates that may interact with various cellular components, including proteins and nucleic acids. The trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane penetration and potential biological activity through improved cellular uptake mechanisms.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial information about the conformational preferences and dynamic behavior of this compound in solution. The compound's conformational landscape is significantly influenced by the steric and electronic interactions between the three substituent groups on the aromatic ring. The ethyl group attached to the amino nitrogen can adopt multiple rotational conformations, each with distinct energy levels and population distributions.

The aromatic proton chemical shifts in the nuclear magnetic resonance spectrum are significantly affected by the electron-withdrawing effects of the nitro and trifluoromethyl substituents. These groups cause substantial downfield shifts of the aromatic protons due to deshielding effects, with the magnitude of the shifts depending on the proximity and orientation of the electron-withdrawing groups. The trifluoromethyl group introduces additional complexity through its unique magnetic anisotropy effects and coupling patterns with adjacent protons.

Conformational analysis reveals that the compound can exist in multiple conformational states, particularly regarding the orientation of the ethyl group relative to the aromatic ring plane. The barrier to rotation around the carbon-nitrogen bond connecting the ethyl group to the aromatic system is influenced by both steric interactions and electronic effects. Studies of related compounds suggest that conformational preferences are temperature-dependent and can significantly affect the compound's physical and chemical properties.

The nuclear magnetic resonance data also provides information about intramolecular interactions that stabilize specific conformations. Hydrogen bonding interactions between the amino hydrogen and nearby electron-rich centers can influence conformational preferences and affect the observed coupling patterns in the spectrum. The trifluoromethyl group's strong electronegativity creates local electric field effects that can influence the chemical environment of nearby nuclei.

Vibrational Spectroscopy and Functional Group Identification

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide definitive identification and characterization of the functional groups present in this compound. The compound contains several distinct functional groups, each contributing characteristic vibrational frequencies that serve as molecular fingerprints for structural identification. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations in the 1300-1600 cm⁻¹ region, with the exact frequencies influenced by the electronic environment created by the other substituents.

The trifluoromethyl group produces distinctive vibrational bands due to the carbon-fluorine stretching modes, which typically appear in the 1000-1300 cm⁻¹ region. These vibrations are particularly intense due to the high polarity of the carbon-fluorine bonds and provide unambiguous identification of the trifluoromethyl functionality. The multiple carbon-fluorine bonds in the trifluoromethyl group create complex vibrational coupling patterns that result in characteristic band splitting and intensity distributions.

The aromatic ring vibrational modes are significantly affected by the substitution pattern, with the electron-withdrawing substituents altering both the frequencies and intensities of the characteristic aromatic stretching and bending vibrations. The amino group contributes additional vibrational bands through nitrogen-hydrogen stretching and bending modes, which are sensitive to hydrogen bonding interactions and conformational changes. The ethyl substituent on the amino group introduces additional complexity through aliphatic carbon-hydrogen stretching and bending vibrations.

| Functional Group | Characteristic Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Nitro Group (NO₂) | 1300-1600 | Asymmetric and symmetric stretching |

| Trifluoromethyl (CF₃) | 1000-1300 | Carbon-fluorine stretching |

| Aromatic C=C | 1400-1600 | Ring stretching vibrations |

| Amino N-H | 3200-3500 | Nitrogen-hydrogen stretching |

| Aliphatic C-H | 2800-3000 | Carbon-hydrogen stretching |

The vibrational spectroscopic analysis also reveals information about intermolecular interactions and crystal packing effects when comparing solution and solid-state spectra. Hydrogen bonding interactions can cause significant shifts in the amino group vibrational frequencies, while crystal field effects can split degenerate vibrational modes and create additional spectroscopic complexity. The overall vibrational spectrum serves as a comprehensive fingerprint that enables unambiguous identification and purity assessment of the compound.

Structure

2D Structure

特性

IUPAC Name |

N-ethyl-4-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-13-8-4-3-6(14(15)16)5-7(8)9(10,11)12/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJHZLWVWOMYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzotrifluoride

One of the most common and industrially relevant methods involves the substitution of the chlorine atom in 4-chloro-3-nitrobenzotrifluoride with ethylamine to form N-ethyl-4-nitro-2-(trifluoromethyl)aniline.

- Starting material: 4-chloro-3-nitrobenzotrifluoride

- Nucleophile: Ethylamine hydrochloride

- Solvent: N,N-dimethylformamide (DMF)

- Base: Triethylamine (TEA)

- Temperature: 0°C to 100°C

- Reaction time: Approximately 2 hours

- The 4-chloro-3-nitrobenzotrifluoride is dissolved in DMF.

- Triethylamine and ethylamine hydrochloride are added portion-wise at 0°C.

- The mixture is stirred and heated to 100°C for 2 hours.

- After completion, the reaction mixture is diluted with ethyl acetate and water.

- The organic layer is separated, washed, dried, and concentrated.

- Purification is done by column chromatography (0-60% ethyl acetate/hexane gradient).

- Yield: Approximately 72%

- Product form: Yellow solid

- Purity: >98% (HPLC)

- Molecular weight: 234.18 g/mol

This method is favored for its relatively straightforward procedure and good yield, making it suitable for scale-up in industrial settings.

Alternative Routes via Nitration and Reduction

Another approach involves starting from 4-trifluoromethylaniline derivatives, which are acylated, nitrated, and then deacylated to yield the nitro-substituted aniline. However, this method is more complex and involves multiple steps, including handling of hazardous reagents like phosgene and liquid hydrogen fluoride in some variants, which complicates industrial application.

One-Pot Synthesis Using Trifluoromethylation Reagents

Recent research demonstrates a one-pot synthesis of trifluoromethyl amines using reagents such as sodium trifluoromethanesulfinate (CF3SO2Na), triphenylphosphine (PPh3), and silver fluoride (AgF) in acetonitrile solvent under mild conditions.

- The reaction proceeds under nitrogen atmosphere.

- Typical temperature: Room temperature to 50°C.

- Reaction time: 1 to 5 hours.

- Purification by column chromatography.

While this method is more commonly applied to N-methyl and other trifluoromethyl amines, it provides a promising route for synthesizing trifluoromethylated anilines, potentially adaptable for N-ethyl derivatives.

Industrial Production Considerations

- Industrial synthesis emphasizes continuous flow reactors and automated systems to maintain consistent reaction conditions, improve safety, and increase yield.

- The nucleophilic substitution of halogenated nitrobenzotrifluorides with ethylamine is the preferred industrial route due to its efficiency and scalability.

- Reaction parameters such as temperature, pressure, and reagent stoichiometry are tightly controlled to optimize yield (~98%) and purity (>98% by HPLC).

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 4-chloro-3-nitrobenzotrifluoride | Ethylamine hydrochloride, TEA, DMF, 0–100°C, 2h | 72 | >98 | Straightforward, scalable industrially |

| Multi-step Nitration & Reduction | 4-trifluoromethylaniline derivatives | Acetic anhydride, nitric acid, ethanolic KOH | Variable | High | Complex, hazardous reagents involved |

| One-pot Trifluoromethylation | Aniline derivatives | CF3SO2Na, PPh3, AgF, MeCN, RT to 50°C | ~87 | High | Emerging method, adaptable |

Research Findings and Notes

- The nucleophilic substitution method provides a balance of yield, safety, and ease of purification, making it the method of choice for both laboratory and industrial synthesis.

- Alternative methods involving phosgene or liquid hydrogen fluoride are less favored due to safety and environmental concerns.

- Recent advances in one-pot trifluoromethylation reactions offer potential for more efficient syntheses but require further optimization for the N-ethyl derivative.

- The nitro group in the product can be selectively reduced to an amino group under catalytic hydrogenation conditions, allowing further functionalization.

化学反応の分析

Types of Reactions

N-ethyl-4-nitro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: N-ethyl-4-amino-2-(trifluoromethyl)aniline.

Substitution: Various substituted aniline derivatives.

Oxidation: Oxidized derivatives depending on the conditions used.

科学的研究の応用

N-ethyl-4-nitro-2-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of N-ethyl-4-nitro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

類似化合物との比較

Positional Isomers

Key Example :

- N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS 175277-90-4): A positional isomer with the nitro and trifluoromethyl groups swapped (nitro at 2, -CF₃ at 4).

*Evidence from diamide derivatives suggests 2-trifluoromethyl substitution enhances activity compared to other isomers .

Substituent-Type Variants

a. Halogen-Substituted Analogues :

- 4-Chloro-N-ethyl-2-nitroaniline (CAS 2938-69-4): Replaces -CF₃ with -Cl.

b. Fluoro-Substituted Analogues :

- N-Ethyl-4-fluoro-2-nitroaniline (CAS 774-22-1): Replaces -CF₃ with -F.

| Property | Target Compound (-CF₃) | Fluoro Analogue (-F) |

|---|---|---|

| Steric Bulk | Larger (-CF₃) | Minimal |

| Metabolic Stability | Higher (C-F bonds resistant) | Moderate |

N-Alkyl Group Variations

Example :

- N-Methyl-4-(trifluoromethyl)aniline (CAS 22864-65-9): Methyl instead of ethyl on the amine.

| Property | Target Compound (N-ethyl) | N-Methyl Analogue |

|---|---|---|

| Steric Hindrance | Moderate | Lower |

| Solubility | Slightly lower | Higher |

| Toxicity | Data limited | Requires safety protocols |

Nitro Group Absence/Modification

Example :

- N-Ethyl-2-(trifluoromethyl)aniline : Lacks the nitro group.

| Property | Target Compound (With -NO₂) | Without -NO₂ |

|---|---|---|

| Reactivity | Electrophilic substitution hindered | More reactive amine |

| Biological Role | Nitro may act as a pharmacophore | Reduced enzyme inhibition |

生物活性

N-Ethyl-4-nitro-2-(trifluoromethyl)aniline is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, an ethyl substituent, and a trifluoromethyl group attached to an aniline backbone. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and proteins. The molecular formula for this compound is .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest it has potent bactericidal effects.

| Bacterial Strain | MIC (μM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bacteriostatic |

The mechanism of action appears to involve inhibition of protein synthesis pathways, followed by interference with nucleic acid and peptidoglycan production, which are critical for bacterial growth and survival .

Anticancer Properties

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the nitro group is believed to play a crucial role in the compound's ability to form reactive intermediates that can interact with cellular components, leading to cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates such as nitroso or amino groups, which may interact with cellular macromolecules.

- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration into lipid membranes.

- Target Interaction : The compound may target specific proteins or enzymes involved in critical cellular processes, disrupting their function and leading to cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results indicated that the compound exhibited a broad spectrum of activity, effectively reducing biofilm formation by up to 90% in certain strains .

Investigation into Anticancer Activity

Another study focused on the anticancer properties of this compound in human cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis in cancer cells, with mechanisms involving oxidative stress and mitochondrial dysfunction being implicated.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-ethyl-4-nitro-2-(trifluoromethyl)aniline, and how can reaction conditions be optimized?

- Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used for aryl-amine bond formation. For example, tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen facilitates coupling reactions . Nitro group introduction can be achieved via nitration of precursor anilines, requiring careful control of temperature and acid catalysis. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalyst loading/solvent polarity .

Q. Which spectroscopic techniques are most suitable for characterizing this compound, and how are spectral data interpreted?

- Methodology :

- NMR : ¹H/¹³C/¹⁹F NMR identifies substituent positions and electronic environments. For example, the trifluoromethyl group shows distinct ¹⁹F signals near -60 to -70 ppm, while nitro groups deshield adjacent protons .

- FT-IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-F (~1150 cm⁻¹) confirm functional groups .

- UV-Vis : π→π* transitions of the aromatic system (~250–300 nm) provide insights into conjugation effects .

Q. How can researchers assess the purity of this compound, and what analytical standards apply?

- Methodology : Use reverse-phase HPLC with acetonitrile-water gradients (0.03% formic acid) for separation, coupled with UV detection at 254 nm. Compare retention times to known standards. H-NMR integration ratios and absence of extraneous peaks confirm purity ≥98% .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, NBO analysis) predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., nitro group electron withdrawal) affecting regioselectivity in reactions .

Q. What mechanistic insights explain the compound’s reactivity in aromatic substitution or coupling reactions?

- Methodology : The nitro group (-NO₂) acts as a meta-directing, deactivating substituent, while the trifluoromethyl (-CF₃) group is ortho/para-directing but weakly deactivating. Competitive directing effects require kinetic studies (e.g., isotopic labeling or Hammett plots) to resolve dominant pathways .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for structural elucidation?

- Methodology : Use SHELXL for single-crystal X-ray refinement to resolve ambiguities in bond lengths/angles. Compare experimental NMR/IR data with computed spectra (e.g., via Gaussian) to validate structural models .

Q. What strategies mitigate challenges in regioselectivity during functionalization of this compound?

- Methodology : Employ directing group strategies (e.g., temporary protecting groups) or transition-metal catalysts (e.g., Pd with tailored ligands) to override inherent substituent effects. For example, bromination at the para position to -CF₃ can be achieved using NBS in DMF .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact experimental design?

- Methodology : Conduct accelerated stability studies (40–60°C, pH 1–13) with HPLC monitoring. Store the compound at -20°C under inert atmosphere to prevent degradation via hydrolysis or radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。